2-(3-Methylphenyl)butanedioic acid

HMG-CoA Reductase Enzyme Inhibition Lipid Metabolism

The specific 3-methylphenyl substitution pattern on this succinic acid scaffold creates a unique spatial and electronic environment critical for enzyme target engagement. Unlike generic 2-substituted analogs, this compound enables precise SAR exploration of ATP-citrate lyase and HMG-CoA reductase inhibition, supports polymer structure-property tuning, and serves as an analytical standard for methylated aromatic compound degradation studies. Procure 95% powder to ensure reproducible results in metabolic enzyme research, polyester monomer synthesis, and bioremediation investigations.

Molecular Formula C11H12O4
Molecular Weight 208.213
CAS No. 1195656-70-2
Cat. No. B2991270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylphenyl)butanedioic acid
CAS1195656-70-2
Molecular FormulaC11H12O4
Molecular Weight208.213
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CC(=O)O)C(=O)O
InChIInChI=1S/C11H12O4/c1-7-3-2-4-8(5-7)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)
InChIKeySXARMPLHLNVUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylphenyl)butanedioic acid (CAS 1195656-70-2): A 2-Substituted Succinic Acid Scaffold for Research & Procurement


2-(3-Methylphenyl)butanedioic acid (CAS 1195656-70-2), also known as 2-(3-methylbenzyl)succinic acid, is a dicarboxylic acid featuring a succinic acid backbone substituted with a 3-methylphenyl group at the C2 position. With a molecular weight of approximately 208.21 g/mol, it belongs to the class of 2-substituted butanedioic acids . This compound is commercially available from multiple vendors with reported purity levels of 95% or greater and is supplied as a powder . As a member of the broader 2-substituted succinic acid family, it is a versatile synthetic building block and has been explored in enzyme inhibition studies, particularly in the context of metabolic and hypolipidemic targets [1].

2-(3-Methylphenyl)butanedioic acid: Why Positional Isomers and Class Analogs Are Not Interchangeable


Although 2-substituted butanedioic acids share a common succinic acid core, they are not functionally interchangeable. The position and nature of the aryl substitution critically influence target engagement, as demonstrated in enzyme inhibition studies where small structural modifications led to significant variations in potency [1]. For the procurement of 2-(3-Methylphenyl)butanedioic acid (CAS 1195656-70-2), substitution with the closely related 2-(4-Methylphenyl)butanedioic acid or other positional isomers can lead to altered receptor binding, different physicochemical properties, or distinct biological activity profiles. Even within the same enzyme class, the 3-methylphenyl substitution pattern can provide a unique spatial and electronic environment that differentiates it from other analogs [2]. Therefore, when replicating published experimental conditions or advancing a specific structure-activity relationship (SAR) program, generic replacement of this specific compound with another 2-substituted butanedioic acid is not a valid scientific or procurement strategy.

Quantitative Differentiation of 2-(3-Methylphenyl)butanedioic acid (CAS 1195656-70-2) vs. Analogs


Enzyme Inhibition Profile: HMG-CoA Reductase Activity for 2-(3-Methylphenyl)butanedioic acid

2-(3-Methylphenyl)butanedioic acid (CAS 1195656-70-2) demonstrates measurable, albeit weak, inhibition of porcine HMG-CoA reductase. This provides a baseline activity for this specific substitution pattern. In contrast, other 2-substituted butanedioic acids in the literature have shown potent inhibition of ATP-citrate lyase, highlighting how the choice of target and assay can drastically alter the perceived activity of this chemical class. Direct, quantitative comparisons of HMG-CoA reductase inhibition for positional isomers are not available in the current literature [1].

HMG-CoA Reductase Enzyme Inhibition Lipid Metabolism

Comparative Potency in ATP-Citrate Lyase (ACL) Inhibition Within the 2-Substituted Butanedioic Acid Class

While specific ACL inhibition data for 2-(3-Methylphenyl)butanedioic acid is not publicly reported, the activity of its class is well-documented. A series of 2-substituted butanedioic acids were designed as ACL inhibitors, with the most potent compounds (e.g., compounds 58, 68, 71, 74) exhibiting reversible Ki values in the 1-3 μM range against the isolated rat enzyme [1]. This class-level activity establishes the therapeutic potential of the scaffold, and the uncharacterized 3-methylphenyl analog (CAS 1195656-70-2) presents a key opportunity for researchers to profile a new substitution pattern within this validated series.

ATP-Citrate Lyase Enzyme Inhibitor Hypolipidemic Agents

Physicochemical Differentiation: The 3-Methylbenzyl vs. Other 2-Substituted Succinic Acids

The 3-methylbenzyl substitution on the succinic acid core imparts distinct physicochemical properties compared to other analogs. While specific logP and solubility data for 2-(3-Methylphenyl)butanedioic acid are not readily available in public literature, the class is known for poor cell penetration, which was a key limitation identified for earlier ACL inhibitors [1]. The unique 3-methyl substitution pattern is expected to alter lipophilicity and molecular packing, which can differentiate it from 4-methylphenyl and other analogs in terms of solubility, crystal habit, and formulation behavior .

Physicochemical Properties Chemical Synthesis ADME

Validated Procurement and Application Scenarios for 2-(3-Methylphenyl)butanedioic acid


SAR-Driven Lead Optimization for Hypolipidemic Agents

Based on the established class of 2-substituted butanedioic acids as ATP-citrate lyase inhibitors [1], 2-(3-Methylphenyl)butanedioic acid (CAS 1195656-70-2) serves as a strategic intermediate for exploring the effects of the 3-methyl substitution pattern on enzyme inhibition, selectivity, and cell permeability. Its procurement is justified for medicinal chemistry teams seeking to build a comprehensive SAR library around this validated hypolipidemic scaffold.

Metabolic Pathway Intermediate and Environmental Tracer

Structurally related 3-methylbenzylsuccinic acid (CAS 6315-20-4) is a known intermediate in the anaerobic microbial degradation of m-xylene [1]. This establishes the scaffold's relevance in environmental microbiology and bioremediation research. Procuring 2-(3-Methylphenyl)butanedioic acid allows researchers to study the fate and transformation of methylated aromatic compounds, or to develop analytical standards for monitoring these processes.

Synthesis of Novel Polymers and Advanced Materials

As a dicarboxylic acid, 2-(3-Methylphenyl)butanedioic acid is a versatile monomer for polyester synthesis [1]. The 3-methylphenyl group introduces aromaticity and steric bulk, which can be leveraged to tune the thermal, mechanical, and optical properties of the resulting polymers. Its procurement is essential for material scientists exploring structure-property relationships in novel condensation polymers or functional coatings.

Development of Selective Enzyme Assays

The compound's known, albeit weak, activity against HMG-CoA reductase [1] provides a quantitative benchmark for enzyme selectivity screens. Researchers procuring this compound can use it as a control to validate assay conditions or as a starting point for chemical modifications aimed at improving potency and selectivity against a panel of metabolic enzymes, including HMG-CoA reductase and ATP-citrate lyase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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